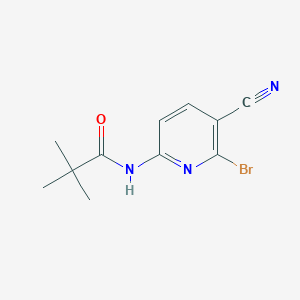

![molecular formula C10H15NO B2556290 2-[4-(アミノメチル)フェニル]プロパン-2-オール CAS No. 214758-90-4](/img/structure/B2556290.png)

2-[4-(アミノメチル)フェニル]プロパン-2-オール

概要

説明

“2-[4-(Aminomethyl)phenyl]propan-2-ol” is a chemical compound with the molecular formula C10H15NO . It has a molecular weight of 165.23 .

Synthesis Analysis

The synthesis of “2-[4-(Aminomethyl)phenyl]propan-2-ol” involves a multi-step reaction with two steps :

- The first step involves a reaction with potassium permanganate and sodium carbonate in water and 2-methyl-propan-2-ol at 40°C, yielding a 67 percent result .

- The second step involves a reaction with lithium aluminum hydride in tetrahydrofuran for 2 hours under heating, yielding an 82 percent result .

Molecular Structure Analysis

The molecular structure of “2-[4-(Aminomethyl)phenyl]propan-2-ol” can be represented as C10H15NO . Unfortunately, the exact linear structure formula and InChI Key are not provided .

Physical and Chemical Properties Analysis

The physical and chemical properties of “2-[4-(Aminomethyl)phenyl]propan-2-ol” are as follows :

科学的研究の応用

- 陽性アロステリックモジュレーター (PAM): 研究者らは、2-[4-(アミノメチル)フェニル]プロパン-2-オールをムスカリン性アセチルコリン受容体M4の陽性アロステリックモジュレーターとして使用する可能性を探求してきました . PAMは、受容体の活性部位に直接結合することなく受容体の活性を高めるため、新たな治療法の可能性を秘めています。

医薬品化学と創薬

Safety and Hazards

“2-[4-(Aminomethyl)phenyl]propan-2-ol” is classified as a dangerous substance . It is associated with the following hazard statements: H302, H315, H318, and H335 . The precautionary statements associated with this compound include P261, P264, P270, P271, P280, P302+P352, P304+P340, P305+P351+P338, P310, P330, P332+P313, P362, P403+P233, P405, and P501 .

作用機序

生化学分析

Biochemical Properties

2-[4-(Aminomethyl)phenyl]propan-2-ol plays a significant role in biochemical reactions, particularly in the modulation of the muscarinic acetylcholine receptor M4 . This receptor is a G protein-coupled receptor that is involved in various physiological processes, including cognitive function, motor control, and modulation of neurotransmitter release. The interaction of 2-[4-(Aminomethyl)phenyl]propan-2-ol with the muscarinic acetylcholine receptor M4 enhances the receptor’s response to acetylcholine, leading to increased receptor activity. This interaction is crucial for the development of therapeutic agents targeting neurological disorders.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-[4-(Aminomethyl)phenyl]propan-2-ol can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that 2-[4-(Aminomethyl)phenyl]propan-2-ol is relatively stable under standard laboratory conditions, with minimal degradation over time . Prolonged exposure to light and heat can lead to the breakdown of the compound, resulting in reduced efficacy. Long-term studies in vitro and in vivo have demonstrated that the compound can maintain its modulatory effects on the muscarinic acetylcholine receptor M4, leading to sustained cellular responses.

特性

IUPAC Name |

2-[4-(aminomethyl)phenyl]propan-2-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NO/c1-10(2,12)9-5-3-8(7-11)4-6-9/h3-6,12H,7,11H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXABOQLRHAMRAQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C1=CC=C(C=C1)CN)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

214758-90-4 | |

| Record name | 2-[4-(aminomethyl)phenyl]propan-2-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(3,4-Dichlorophenyl)-2-(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)sulfanylethanone](/img/structure/B2556209.png)

![2-{[2-(2,5-dimethylphenyl)-2-oxoethyl]thio}-N-isopropyl-4-oxo-3-(2-phenylethyl)-3,4-dihydroquinazoline-7-carboxamide](/img/structure/B2556213.png)

![N-(2-cyano-4,5-dimethoxyphenyl)-N'-[4-(4-pentylcyclohexyl)phenyl]thiourea](/img/structure/B2556216.png)

![N-(6-ethoxybenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide](/img/structure/B2556218.png)

![N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2556228.png)